"2-Bromo-4-chloroaniline" physical and chemical properties
"2-Bromo-4-chloroaniline" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 2-Bromo-4-chloroaniline. It includes structured data on its properties, detailed experimental protocols for its synthesis and characterization, and a visualization of a typical synthesis workflow.
Core Properties of 2-Bromo-4-chloroaniline
2-Bromo-4-chloroaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with bromine, chlorine, and an amino group, imparts specific reactivity that makes it a versatile building block in organic chemistry.
Physical and Chemical Data
The key physical and chemical properties of 2-Bromo-4-chloroaniline are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source(s) |
| CAS Number | 873-38-1 | [2] |
| Molecular Formula | C₆H₅BrClN | [2] |
| Molecular Weight | 206.47 g/mol | [3][4] |
| Appearance | White to light yellow or pale brown crystalline powder | [1][3] |
| Odor | Faint aromatic odor | [1] |
| Property | Value | Source(s) |
| Melting Point | 64-68 °C (lit.) | [4] |
| Boiling Point | Not available | |
| Density | 1.722 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | [1][5] |
| pKa | Not available |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-Bromo-4-chloroaniline are crucial for its effective use in research and development.
Synthesis of 2-Bromo-4-chloroaniline
A common method for the synthesis of 2-Bromo-4-chloroaniline involves the electrophilic bromination of 4-chloroaniline (B138754). The following protocol is a representative example.[6]
Materials:
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4-Chloroaniline
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Dissolve 4-chloroaniline in carbon tetrachloride in a reaction flask.
-
Slowly add N-Bromosuccinimide (NBS) to the solution while stirring at room temperature.
-
Continue stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
A multi-step synthesis starting from aniline (B41778) has also been reported, involving acetylation, bromination, chlorination, and subsequent deacetylation to yield the final product.[7][8][9]
Characterization
The identity and purity of synthesized 2-Bromo-4-chloroaniline can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): δ 7.40 (d, J = 2.4 Hz, 1H), 7.06 (dd, J = 8.6, 2.4 Hz, 1H), 6.67 (d, J = 8.4 Hz, 1H), 4.07 (br s, 2H, NH₂).[10]
-
¹³C NMR (CDCl₃): δ 142.8, 131.8, 128.3, 123.0, 116.2, 109.1.[10]
Infrared (IR) Spectroscopy: The NIST WebBook provides access to the gas-phase IR spectrum of 2-Bromo-4-chloroaniline, which can be used for structural confirmation.[11]
Mass Spectrometry (MS): The electron ionization mass spectrum of 2-Bromo-4-chloroaniline can be found in the NIST WebBook, aiding in the determination of its molecular weight and fragmentation pattern.[12]
Reactivity and Applications
2-Bromo-4-chloroaniline is a versatile intermediate in organic synthesis. The amino group can be diazotized and substituted, while the halogen atoms can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of more complex molecules for pharmaceutical and materials science applications.[1][4] It is a key starting material for the synthesis of certain dyes, pesticides, and pharmaceutical agents.[1][5]
Biological Activity
Currently, there is limited information available in the public domain regarding the specific biological activities or signaling pathway involvement of 2-Bromo-4-chloroaniline itself. Its primary role is as a precursor molecule in the synthesis of biologically active compounds. Research on a related isomer, 4-bromo-3-chloroaniline, has shown some inhibitory effects on cytochrome P450 enzymes, suggesting that halogenated anilines as a class may have interactions with biological systems that warrant further investigation.[13]
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the laboratory synthesis and purification of 2-Bromo-4-chloroaniline.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-chloroaniline | CymitQuimica [cymitquimica.com]
- 4. 2-Bromo-4-chloroaniline 98 873-38-1 [sigmaaldrich.com]
- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 6. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. 2-Bromo-4-chloroaniline [webbook.nist.gov]
- 12. 2-Bromo-4-chloroaniline [webbook.nist.gov]
- 13. Buy 4-Bromo-3-chloroaniline | 21402-26-6 [smolecule.com]
